Dibenzylamine-d10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

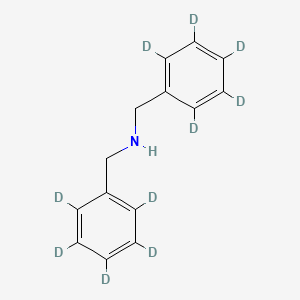

Dibenzylamine-d10, also known as Bisbenzylamine-d10, is the deuterium-labeled version of Dibenzylamine . It is a stable isotope that has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

Dibenzylamine (DBA) motifs can be synthesized from reductive amination of either aldehydes or nitriles catalyzed by worm-like PtMo nanowires (PtMo WNWs) . Under the assistance of H2 gas, PtMo WNWs can be prepared in a facile manner .Chemical Reactions Analysis

Dibenzylamine (DBA) motifs can be synthesized from reductive amination of either aldehydes or nitriles . The as-prepared PtMo WNWs work effectively in the activation of dihydrogen molecules, and both aldehydes and nitriles can be used as starting materials to fabricate DBAs under mild and green conditions .Physical And Chemical Properties Analysis

Dibenzylamine is a colorless to light yellow oily liquid with an ammonia odor . It is soluble in ethanol and ether but insoluble in water .Scientific Research Applications

Synthesis of Dibenzylamine Motifs

Dibenzylamine (DBA) motifs are synthesized from the reductive amination of either aldehydes or nitriles catalyzed by entirely new worm-like PtMo nanowires (PtMo WNWs). Under the assistance of H2 gas, PtMo WNWs can be prepared in a facile manner . This method is significant in organic chemistry due to its extensive applications in various fields .

Activation of Dihydrogen Molecules

The as-prepared PtMo WNWs work effectively in the activation of dihydrogen molecules, and both aldehydes and nitriles can be used as starting materials to fabricate DBAs under mild and green conditions . This process is fundamentally promising for the production of amines .

Conversion of Imines into Amines

The reaction kinetics of the conversion of imines into amines has been investigated, which reveals that the PtMo WNWs show superior activity in this conversion . This study provides a practical advancement in the preparation of amines .

Synthesis of Worm-Like Nanostructures

The protocol reported in the study is feasible for the synthesis of worm-like nanostructures with designed composition for various catalytic applications . This opens up new possibilities for the design and synthesis of nanostructures for a wide range of applications .

Partial Debenzylation of Dibenzylamine

A simple and practical method for partial debenzylation of a dibenzylamine to corresponding monobenzylamine has been achieved by catalytic transfer hydrogenation . This process is significant for the selective mono-debenzylation of dibenzylamines .

Production of Fine Chemicals

Dibenzylamine motifs are important compounds with extensive applications in the production of fine chemicals . The development of methods allowing the selective synthesis of DBA is of great significance in organic chemistry .

Safety and Hazards

Mechanism of Action

Target of Action

Dibenzylamine-d10 is a deuterium-labeled form of Dibenzylamine . The primary targets of Dibenzylamine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.

Mode of Action

It’s known that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles . This could potentially alter the interaction of Dibenzylamine-d10 with its targets, Trypsin-1 and Trypsin-2 , leading to changes in their activity.

Pharmacokinetics

Studies on dibenzylamine suggest that it reaches concentrations close to 300 ng ml-1 approximately 5 hours after administration . The elimination constant is higher than the release constant, indicating that the release of Dibenzylamine may be the limiting kinetic process governing its elimination from the organism . Only a small amount of Dibenzylamine is excreted in urine unchanged .

Result of Action

Given its potential interaction with Trypsin-1 and Trypsin-2 , it may influence processes regulated by these enzymes.

properties

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLUMTFWVZZZND-LHNTUAQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CNCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.